molecular formula C22H28N2O3S B2819649 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 941912-31-8

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2819649
CAS No.: 941912-31-8
M. Wt: 400.54
InChI Key: XSJXVDBCQZCFEJ-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide (CAS# 941912-31-8) is a synthetic sulfonamide derivative with a molecular formula of C22H28N2O3S and a molecular weight of 400.5 g/mol. This compound features a tetrahydroquinolinone scaffold linked to a mesitylene sulfonamide group, a structural motif present in investigated fascin inhibitors . Fascin is an actin-bundling protein critically involved in cell migration, adhesion, and the formation of cellular protrusions in invasive cancers . Inhibiting fascin is a promising therapeutic strategy for potentially mitigating cancer metastasis, and this compound is designed for research applications in this field. In biomedical research, this chemical serves as a valuable tool compound for studying the role of the fascin protein in cancer cell motility and invasion. Its proposed mechanism of action involves binding to fascin, thereby disrupting its actin-bundling activity, which is essential for the formation of stable invadopodia and filopodia in metastatic cells . Researchers can utilize this sulfonamide derivative to explore cytoskeleton dynamics and develop novel anti-metastatic approaches. Beyond oncology, the structural features of this compound—including the sulfonamide group and the tetrahydroquinoline core—are common in pharmaceuticals active against carbonic anhydrases and other enzyme targets, suggesting potential utility in broader biochemical and pharmacological profiling studies. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2,4,6-trimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-14(2)13-24-20-8-7-19(12-18(20)6-9-21(24)25)23-28(26,27)22-16(4)10-15(3)11-17(22)5/h7-8,10-12,14,23H,6,9,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJXVDBCQZCFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a sulfonamide group and an isobutyl substituent . Its molecular formula is C22H28N2O3SC_{22}H_{28}N_{2}O_{3}S with a molecular weight of 400.5 g/mol. The structure is characterized by the following key features:

FeatureDescription
Molecular Formula C22H28N2O3SC_{22}H_{28}N_{2}O_{3}S
Molecular Weight 400.5 g/mol
Functional Groups Tetrahydroquinoline, sulfonamide
CAS Number 941906-71-4

The biological activity of this compound may involve interactions with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with receptors that regulate cellular signaling.
  • Pathway Interference : It may modulate pathways associated with cell proliferation, apoptosis, and inflammation.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed potent efficacy against various bacterial strains. The structure–activity relationship (SAR) analysis suggests that modifications in the sulfonamide group can enhance antimicrobial potency.

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For instance:

  • Cell Viability Assays : Compounds were tested on various cancer cell lines (e.g., MDA-MB-231 for breast cancer). Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxic effects.
CompoundCell LineIC50 (μM)
N-(1-isobutyl-2-oxo...)MDA-MB-23110.5
Similar SulfonamidesHeLa15.0

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a possible application in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Activity :
    • A series of sulfonamide derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria.
    • The results indicated that modifications to the benzene ring significantly influenced antibacterial activity.
  • Cytotoxicity Assessment :
    • In a study involving B16F10 melanoma cells, treatment with N-(1-isobutyl-2-oxo...) resulted in a dose-dependent decrease in cell viability.
    • The compound was found to induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide with related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
This compound Tetrahydroquinoline 1-isobutyl, 6-(2,4,6-trimethylbenzenesulfonamide) ~370–390 (estimated) Sulfonamide, ketone
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide Tetrahydroquinoline + isoquinoline 1-methyl, 6-(tetrahydroisoquinolinyl), 8-propionamide 363.45 Propionamide, ketone
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide Tetrahydroquinoline + thiazole 6-(thiazolyl-oxazole carboxamide) Not reported Oxazole, thiazole, carboxamide
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea Cyclohexylthiourea 3,5-bis(trifluoromethyl)phenyl, (1R,2R)-dimethylaminocyclohexyl 172.18 (incorrect value*) Thiourea, trifluoromethyl

Notes:

  • *The molecular weight for the thiourea compound in appears inconsistent with its structure; likely a typographical error.
  • The tetrahydroquinoline core in the target compound differentiates it from non-quinoline analogs (e.g., thiourea derivatives) in terms of planar aromaticity and binding interactions.

Key Research Findings and Functional Insights

Substituent-Driven Activity

  • Sulfonamide vs. Propionamide : The sulfonamide group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the propionamide group in , which is more lipophilic and may favor membrane penetration .
  • Isobutyl vs.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide?

The synthesis involves a multi-step process:

Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with β-keto esters under acidic conditions (e.g., polyphosphoric acid) to generate the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold .

Isobutyl Substitution : Alkylation at the N1-position using isobutyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–90°C .

Sulfonamide Coupling : React the intermediate with 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Critical Parameters :

  • Temperature control during alkylation to avoid side reactions.
  • Use of anhydrous solvents to prevent hydrolysis of sulfonyl chloride.

Q. How is the compound characterized post-synthesis?

Standard analytical workflows include:

  • NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR for isobutyl protons at δ 0.8–1.2 ppm; sulfonamide NH at δ 7.5–8.0 ppm) .
  • HPLC-MS : Purity assessment (>95%) and molecular weight confirmation (e.g., [M+H]⁺ at m/z 442.54) .
  • Elemental Analysis : Validate empirical formula (C₂₄H₂₉N₂O₃S).

Q. What physicochemical properties influence its experimental utility?

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers. Pre-formulation studies recommend using 10% DMSO in PBS for in vitro assays .
  • Stability : Stable at −20°C for >6 months; susceptible to hydrolysis in alkaline conditions (pH >9).
PropertyValue/DescriptionSource Analogs
LogP~3.2 (predicted)Similar quinoline-SAs
Melting Point180–185°C (decomposes)

Advanced Research Questions

Q. How to design experiments to elucidate its mechanism of action (MoA)?

  • Target Identification :
    • Surface Plasmon Resonance (SPR) : Screen against kinase/phosphatase libraries (e.g., EGFR, PI3K) .
    • Crystallography : Co-crystallize with putative targets (e.g., carbonic anhydrase IX) to identify binding motifs .
  • Pathway Analysis :
    • Transcriptomics : RNA-seq on treated cancer cells to assess apoptosis-related genes (e.g., BAX, BCL-2) .
    • Western Blotting : Quantify caspase-3/9 activation .

Q. How to resolve contradictions in bioactivity data across assays?

Contradictions often arise from:

  • Assay Variability : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity; IC₅₀ normalization).
  • Cellular Context : Test in isogenic cell lines (e.g., p53+/+ vs. p53−/−) to isolate genetic dependencies .
  • Metabolic Stability : Compare results in hepatocyte-supplemented vs. serum-free media to account for metabolic degradation .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

  • Substituent Variation :
    • Isobutyl vs. Ethyl : Ethyl analogs (e.g., ) show reduced logP but lower membrane penetration.
    • Sulfonamide Modifications : Replace 2,4,6-trimethyl with halogenated groups (e.g., 4-F) to enhance target affinity .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict steric/electronic effects of substituents .

Q. How to assess stability under physiological conditions?

  • pH-Dependent Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
  • Plasma Stability : Add compound to human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound .

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